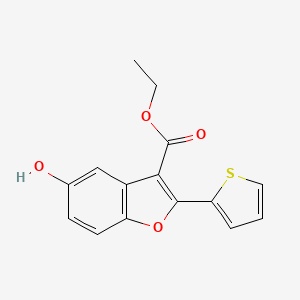
Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD18073922, also known as Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate, is a chemical compound with the molecular formula C15H12O4S and a molecular weight of 288.32 g/mol . This compound is notable for its unique structure, which includes a benzofuran ring system substituted with a thienyl group and a carboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate typically involves the condensation of 2-thiophenecarboxaldehyde with 5-hydroxybenzofuran-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using ethyl alcohol and an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 5-oxo-2-(2-thienyl)benzofuran-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-2-(2-thienyl)benzofuran-3-ol.
Substitution: Formation of various substituted thienyl derivatives.
Applications De Recherche Scientifique
Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-Hydroxy-2-(2-furyl)benzofuran-3-carboxylate
- Ethyl 5-Hydroxy-2-(2-pyridyl)benzofuran-3-carboxylate
- Ethyl 5-Hydroxy-2-(2-phenyl)benzofuran-3-carboxylate
Uniqueness
Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H12O4S |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-2-thiophen-2-yl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H12O4S/c1-2-18-15(17)13-10-8-9(16)5-6-11(10)19-14(13)12-4-3-7-20-12/h3-8,16H,2H2,1H3 |
Clé InChI |
DGOLZCBRSHFMJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







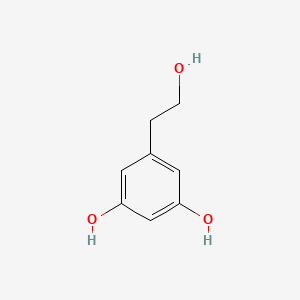
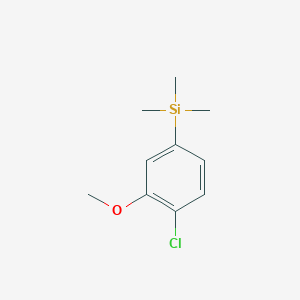
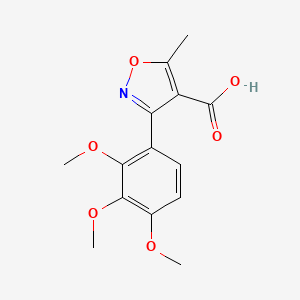
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
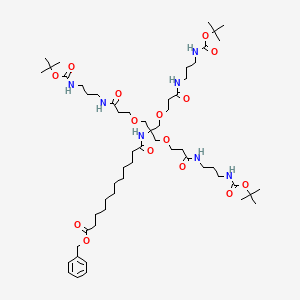
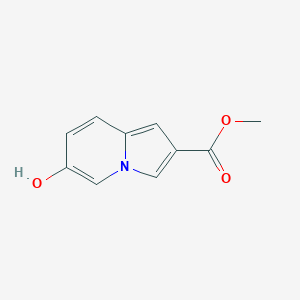
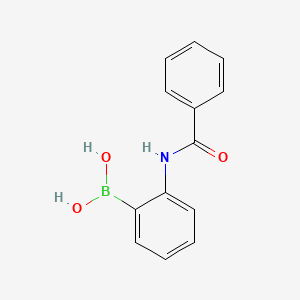
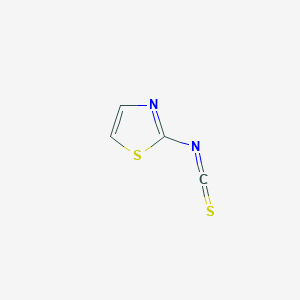
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
